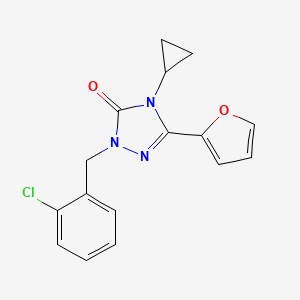![molecular formula C22H22N4O3S B2735489 methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate CAS No. 946206-21-9](/img/structure/B2735489.png)
methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a synthetic compound that integrates elements of indole, phenyl, and triazole groups into its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis typically begins with the formation of the triazole ring by reacting 1H-indole-3-carboxaldehyde with 3-methoxyphenyl hydrazine under appropriate conditions to yield the hydrazone intermediate.
Cyclization: : The hydrazone undergoes cyclization in the presence of an acid catalyst to form the triazole ring.
Sulfonation and Alkylation: : The newly formed triazole is then reacted with butanoic acid derivatives in a sulfonation process, followed by alkylation to introduce the sulfanyl group and complete the methyl ester formation.
Industrial Production Methods: : Industrial scale production typically involves optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and solvent systems conducive to efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The indole ring can undergo oxidation to form various oxidized derivatives, which might have different biological activities.
Reduction: : Selective reduction can be used to modify specific functional groups, affecting the compound's reactivity.
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new substituents on the phenyl ring, altering its chemical and physical properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: : Various halides and alkylating agents under basic or acidic conditions are employed for substitution reactions.
Major Products: : The reactions produce a range of derivatives with potential enhancements in biological activity or stability, such as hydroxylated, alkylated, or reduced forms of the parent compound.
Wissenschaftliche Forschungsanwendungen
This compound has multifaceted applications across several domains:
Chemistry: : Used as a starting material or intermediate in the synthesis of more complex molecules. It serves as a functional scaffold in the design of new materials with specific properties.
Biology: : Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring compounds.
Medicine: : Explored for therapeutic purposes, particularly in cancer research, due to its potential to interfere with cellular processes.
Industry: : Utilized in the development of specialty chemicals and advanced materials with unique physicochemical properties.
Wirkmechanismus
The compound's mechanism of action involves interaction with specific molecular targets, modulating pathways critical for cell function. The indole and triazole moieties are known to interact with protein kinases, affecting signal transduction pathways. The precise molecular targets vary depending on the biological context but generally involve enzymes and receptors pivotal in cellular regulation.
Vergleich Mit ähnlichen Verbindungen
Comparison: : Compared to other indole- and triazole-containing compounds, methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate stands out due to the presence of the methoxyphenyl group, which can influence both its reactivity and biological activity.
Similar Compounds
Methyl 2-{[5-(1H-indol-3-yl)-4-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate: : Lacks the methoxy group, potentially altering its activity profile.
2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Varies in the side chain length, affecting its physicochemical properties.
N-(4-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}phenyl)acetamide: : Incorporates an amide group, which may affect its interaction with biological targets.
Eigenschaften
IUPAC Name |
methyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-4-19(21(27)29-3)30-22-25-24-20(17-13-23-18-11-6-5-10-16(17)18)26(22)14-8-7-9-15(12-14)28-2/h5-13,19,23H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOAPWXZCOXBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2735406.png)


![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2735411.png)
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2735412.png)
![[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2735414.png)

![3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2735418.png)

![3-methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpyrimidin-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2735421.png)

![2-(Methylsulfanyl)-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B2735424.png)
![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735426.png)

